molecular formula C13H13NO5 B3133661 1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 39629-93-1

1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3133661
CAS No.: 39629-93-1
M. Wt: 263.25 g/mol
InChI Key: IJASNKPEYJIWPN-UHFFFAOYSA-N
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Description

1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine-3-carboxylic acid core substituted with a 2-(methoxycarbonyl)phenyl group at the 1-position. The methoxycarbonyl group at the ortho position of the phenyl ring introduces steric and electronic effects that influence its reactivity and biological interactions.

Properties

IUPAC Name

1-(2-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-19-13(18)9-4-2-3-5-10(9)14-7-8(12(16)17)6-11(14)15/h2-5,8H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJASNKPEYJIWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164789
Record name 3-Pyrrolidinecarboxylic acid, 1-[2-(methoxycarbonyl)phenyl]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39629-93-1
Record name 3-Pyrrolidinecarboxylic acid, 1-[2-(methoxycarbonyl)phenyl]-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39629-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 1-[2-(methoxycarbonyl)phenyl]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methoxycarbonyl)benzaldehyde with an amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxycarbonyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure suggests potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of pharmaceuticals. Research indicates that derivatives of pyrrolidine compounds often exhibit significant biological activity, including anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of pyrrolidine derivatives, including compounds similar to 1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid. Results indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical reactions, including esterification and amide formation, which are vital in creating more complex molecules.

Table: Common Reactions Involving the Compound

Reaction TypeDescriptionExample Products
EsterificationFormation of esters from acids and alcoholsVarious methyl esters
Amide FormationReaction with amines to form amidesPyrrolidine derivatives
CyclizationFormation of cyclic compoundsNovel heterocycles

Material Science

In material science, this compound can be utilized in the development of polymers and nanomaterials due to its ability to form stable complexes with metals. Such properties are beneficial for creating materials with specific mechanical and thermal characteristics.

Case Study: Polymer Development

Research into polymer composites has shown that incorporating pyrrolidine-based compounds can enhance the mechanical strength and thermal stability of materials used in various applications, from packaging to aerospace .

Analytical Chemistry

The compound's distinct chemical properties make it suitable for use as a standard reference material in analytical chemistry. Its stability and predictable behavior under various conditions allow for accurate calibration of analytical instruments.

Mechanism of Action

The mechanism of action of 1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their substituent variations, biological activities, and research findings:

Compound Name Substituents on Phenyl Ring Biological Activity Key Findings Reference
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH Antioxidant DPPH radical scavenging activity 1.5× higher than ascorbic acid .
1-(4-(Methoxycarbonyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid 4-(Methoxycarbonyl) Synthetic intermediate Methyl ester derivative (compound 3) synthesized for further functionalization .
1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OCH3 Under investigation Structural analog with methoxy group; biological data pending .
1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid 4-(Schiff base substituent) Nrf2 enhancer Computer-aided design for activating antioxidant response pathways .
Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate 4-(Methoxycarbonyl), methyl ester Synthetic precursor Key intermediate for hydrazide derivatives with antimicrobial potential .
Antioxidant Activity
  • Chloro-hydroxyphenyl derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) exhibit superior radical scavenging activity due to electron-donating hydroxyl and chloro groups, which stabilize free radicals . For example, the thioxo-oxadiazole derivative showed 1.5× higher DPPH scavenging than ascorbic acid .
  • Methoxycarbonyl-substituted analogs (e.g., methyl ester derivatives) are typically less active in antioxidant assays, as esterification reduces the availability of free carboxylic acid groups for hydrogen bonding .
Mechanistic Diversity
  • Compounds like 1-{4-[(3,4-dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid leverage Schiff base moieties to enhance Nrf2-mediated antioxidant pathways, demonstrating a different mechanism compared to direct radical scavengers .

Physicochemical and Structural Insights

  • Hydroxyl and chloro substituents at the 2- and 5-positions enhance solubility and redox activity, critical for antioxidant efficacy .
  • Ester vs. Carboxylic Acid :

    • Methyl esters (e.g., compound 3 in ) exhibit higher lipophilicity, improving membrane permeability but reducing direct antioxidant capacity compared to free carboxylic acids.

Biological Activity

1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid (CAS: 39629-93-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer and antimicrobial properties, supported by various studies and findings.

  • Molecular Formula : C₁₃H₁₃NO₅
  • Molar Mass : 263.25 g/mol
  • CAS Number : 39629-93-1
  • Hazard Classification : Irritant

The compound's structural characteristics contribute to its biological activity, particularly the presence of the pyrrolidine ring and carboxylic acid functional groups, which are known to influence pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit promising anticancer properties. In a study using the A549 human lung adenocarcinoma cell line, various derivatives were tested for cytotoxicity:

  • Experimental Setup : Compounds were tested at a concentration of 100 µM for 24 hours.
  • Results : The compounds showed structure-dependent anticancer activity. For instance, one derivative reduced A549 cell viability to 66%, indicating notable cytotoxicity compared to standard treatments like cisplatin .

Table 1: Anticancer Activity of Selected Compounds

CompoundCell LineViability (%)Reference
Compound 15A54966%
CisplatinA549Control
Compound XHSAEC1-KT (non-cancerous)70%

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated, particularly against multidrug-resistant pathogens. Research indicates that certain derivatives can effectively inhibit the growth of Gram-positive bacteria and fungi.

Study Overview:

  • Pathogens Tested : Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus.
  • Methodology : Compounds were screened using broth microdilution techniques to determine minimum inhibitory concentrations (MICs).

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

CompoundPathogenMIC (µg/mL)Activity
Compound AK. pneumoniae<128Active
Compound BE. coli<64Active
Compound CS. aureus>128No activity

These findings suggest that the structural modifications in the pyrrolidine derivatives significantly affect their antimicrobial efficacy, highlighting their potential as novel therapeutic agents against resistant strains .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of a series of pyrrolidine derivatives revealed that modifications in substituents led to varied cytotoxic effects on cancer cells while maintaining lower toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies with minimized side effects .

Case Study 2: Antimicrobial Resistance

In light of increasing antimicrobial resistance, the exploration of novel compounds like this compound is imperative. The compound's derivatives have shown promise in combating resistant pathogens, suggesting a pathway for developing new antibiotics tailored to overcome resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[2-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step protocols. For example, a pyrrolidinone scaffold can be formed by reacting substituted anilines (e.g., 2-amino-4-methylphenol) with itaconic acid under reflux in aqueous conditions. Subsequent esterification of the carboxyl group with methanol and sulfuric acid yields the methoxycarbonyl derivative .
  • Optimization : Key parameters include pH control during crystallization (acidification to pH 2 for precipitation) and solvent selection (e.g., isopropanol for hydrazide formation). Yield improvements often involve iterative adjustments to temperature, stoichiometry, and purification steps (e.g., NaOH recrystallization) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?

  • Techniques :

  • ¹H/¹³C NMR : Confirms regiochemistry of the pyrrolidinone ring and substituent positions (e.g., methoxycarbonyl vs. carboxylic acid groups).
  • FT-IR : Identifies carbonyl stretches (e.g., 5-oxo-pyrrolidine at ~1700 cm⁻¹) and ester C=O (~1740 cm⁻¹).
  • Elemental Analysis : Validates purity and empirical formula.
    • Data Interpretation : Discrepancies in NMR splitting patterns may indicate impurities or diastereomeric byproducts, necessitating column chromatography or repeated recrystallization .

Q. How is the pharmacological potential of this compound evaluated in preliminary assays?

  • Screening Protocols :

  • Antibacterial Activity : Disk diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli).
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Antioxidant Capacity : DPPH radical scavenging assays.
    • Follow-Up : Active compounds undergo SAR studies by modifying substituents (e.g., replacing methoxycarbonyl with hydrazide or heterocyclic groups) .

Advanced Research Questions

Q. What strategies enable stereochemical control during the synthesis of pyrrolidinone derivatives like this compound?

  • Diastereoselective Methods :

  • Chiral Auxiliaries : Use of (R)- or (S)-benzyl groups to induce asymmetry during cyclization.
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Pd) or organocatalysts for enantioselective ring closure.
    • Case Study : Diastereomeric ratios >4:1 were achieved for methyl 3-aryl-5-oxopyrrolidine-2-carboxylates using tailored aryl substituents and solvent polarity adjustments .

Q. How does the stability of this compound vary under different storage and experimental conditions?

  • Stability Profile :

  • Thermal Stability : Decomposition above 150°C (TGA analysis).
  • Hydrolytic Sensitivity : Ester hydrolysis in aqueous buffers (pH >7) generates the carboxylic acid derivative.
    • Storage Recommendations : Inert atmosphere (N₂/Ar), desiccated at 2–8°C, and avoidance of prolonged light exposure .

Q. What computational approaches are used to predict structure-activity relationships (SAR) for pyrrolidinone derivatives?

  • In Silico Workflow :

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase).
  • QSAR Modeling : MLR (Multiple Linear Regression) or ANN (Artificial Neural Networks) to correlate electronic descriptors (HOMO/LUMO, logP) with bioactivity.
    • Validation : Experimental IC₅₀ values from enzymatic assays (e.g., COX-2 inhibition) are compared with predicted values to refine models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrrolidinones?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or bacterial strains.
  • Solubility Artifacts : Poor aqueous solubility may lead to false negatives in cell-based assays.
    • Resolution :
  • Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
  • Validate hits in orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers) .

Synthesis Optimization Table

StepReagents/ConditionsYield (%)Key ChallengesRef.
CyclizationItaconic acid, H₂O, reflux65–70Byproduct formation[1]
EsterificationMeOH, H₂SO₄, 60°C80–85Hydrolysis at high temperatures[1]
Hydrazide FormationNH₂NH₂·H₂O, isopropanol, RT75Slow reaction kinetics[1]
Diastereoselective SynthesisAryl aldehydes, Pd(OAc)₂, DMF90Catalyst cost and recovery[17]

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

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